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4,6-Dichloro-5-(2-(trifluoromethoxy)phenyl)pyrimidin-2-amine
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Overview
Description
4,6-Dichloro-5-(2-(trifluoromethoxy)phenyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of chlorine and trifluoromethoxy groups, which contribute to its unique chemical properties. Pyrimidine derivatives are widely recognized for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(2-(trifluoromethoxy)phenyl)pyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with 2-(trifluoromethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-(2-(trifluoromethoxy)phenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological activities or improved chemical properties .
Scientific Research Applications
4,6-Dichloro-5-(2-(trifluoromethoxy)phenyl)pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-(2-(trifluoromethoxy)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,6-Dichloro-5-(2-(trifluoromethoxy)phenyl)pyrimidin-2-amine include other pyrimidine derivatives with different substituents, such as:
- 4,6-Dichloro-2-(methylthio)-5-aminopyrimidine
- 4,6-Dichloro-2-(ethylthio)-5-aminopyrimidine
- 4,6-Dichloro-2-(phenylthio)-5-aminopyrimidine
Uniqueness
The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H6Cl2F3N3O |
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Molecular Weight |
324.08 g/mol |
IUPAC Name |
4,6-dichloro-5-[2-(trifluoromethoxy)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C11H6Cl2F3N3O/c12-8-7(9(13)19-10(17)18-8)5-3-1-2-4-6(5)20-11(14,15)16/h1-4H,(H2,17,18,19) |
InChI Key |
ZZVLGFNSGNAJJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(N=C2Cl)N)Cl)OC(F)(F)F |
Origin of Product |
United States |
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